molecular formula C6H6ClNO2S B1528563 Methyl (5-chloro-thiazol-2-yl)acetate CAS No. 1392804-31-7

Methyl (5-chloro-thiazol-2-yl)acetate

Cat. No.: B1528563
CAS No.: 1392804-31-7
M. Wt: 191.64 g/mol
InChI Key: NQSJGYHWWYGOAB-UHFFFAOYSA-N
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Description

Methyl (5-chloro-thiazol-2-yl)acetate is a chemical compound that belongs to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents.

Synthetic Routes and Reaction Conditions:

  • Reaction Steps: The compound can be synthesized through a series of reactions involving acylation, where the thiazole ring is reacted with chloroacetic acid in the presence of a suitable catalyst.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can replace the chlorine atom in the thiazole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different substituted thiazoles.

Mechanism of Action

Scientific Research Applications

Methyl (5-chloro-thiazol-2-yl)acetate has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

  • Biology: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.

  • Industry: It is used in the development of agrochemicals and other industrial applications.

Comparison with Similar Compounds

Methyl (5-chloro-thiazol-2-yl)acetate is compared with other similar thiazole derivatives, such as:

  • Thiazole: A basic structure without additional functional groups.

  • 5-Bromo-thiazole: Similar to this compound but with a bromine atom instead of chlorine.

  • Thiazol-2-ylmethanol: A derivative with a hydroxyl group attached to the thiazole ring.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important intermediate for the synthesis of various derivatives with diverse biological activities.

Properties

IUPAC Name

methyl 2-(5-chloro-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-10-6(9)2-5-8-3-4(7)11-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSJGYHWWYGOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-31-7
Record name methyl 2-(5-chloro-1,3-thiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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